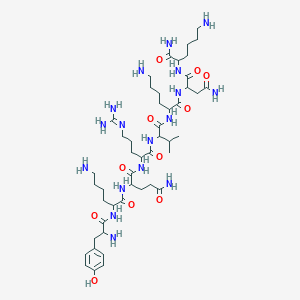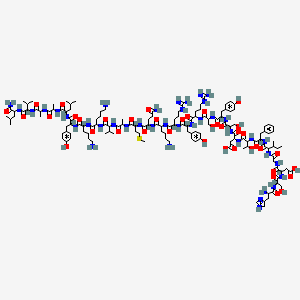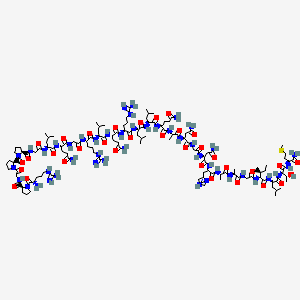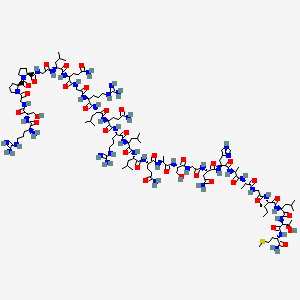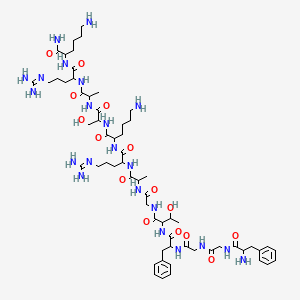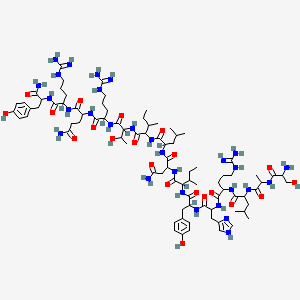
688805-40-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the CAS number 688805-40-5 is known as HEX3. HEX3 is a truncated form of the adenoviral hexon, which serves as the primary capsid protein for adenovirions. It consists of three identical polypeptide chains .
Aplicaciones Científicas De Investigación
HEX3 has several scientific research applications, including but not limited to:
Virology: HEX3 is used in the study of adenoviruses, particularly in understanding the structure and function of the adenoviral capsid.
Immunology: HEX3 can be used to study immune responses to adenoviral infections and to develop vaccines.
Protein Engineering: HEX3 serves as a model protein for studying protein folding, stability, and interactions.
Drug Delivery: HEX3 can be explored for its potential in targeted drug delivery systems, leveraging its ability to form stable capsid structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of HEX3 involves the synthesis of its polypeptide chains. The process typically includes the following steps:
Peptide Synthesis: The polypeptide chains are synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Cleavage and Purification: The synthesized peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to obtain the desired purity.
Industrial Production Methods: Industrial production of HEX3 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification systems .
Análisis De Reacciones Químicas
Types of Reactions: HEX3, being a peptide, primarily undergoes reactions typical of peptides and proteins:
Hydrolysis: The peptide bonds in HEX3 can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the polypeptide chain into individual amino acids.
Oxidation: Certain amino acid residues in HEX3, such as methionine and cysteine, can undergo oxidation reactions.
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Major Products Formed:
Hydrolysis: Individual amino acids.
Oxidation: Oxidized amino acid residues.
Reduction: Reduced thiol groups
Mecanismo De Acción
HEX3 exerts its effects primarily through its role as a structural protein in adenoviruses. It forms the major capsid protein, providing structural integrity and stability to the viral particle. The molecular targets and pathways involved include:
Capsid Assembly: HEX3 interacts with other viral proteins to assemble the adenoviral capsid.
Host Cell Interaction: HEX3 plays a role in the initial interaction of the virus with host cells, facilitating viral entry and infection
Comparación Con Compuestos Similares
HEX1: Another truncated form of the adenoviral hexon with similar structural properties.
HEX2: A variant of the adenoviral hexon with slight differences in amino acid sequence.
Comparison:
Structural Differences: HEX3 is unique in its specific amino acid sequence and the resulting structural conformation.
Functional Differences: While HEX1 and HEX2 also serve as capsid proteins, HEX3 may have unique interactions and stability properties that make it distinct in its applications
Propiedades
Número CAS |
688805-40-5 |
|---|---|
Fórmula molecular |
C₄₇H₇₈N₁₂O₁₄ |
Peso molecular |
454.06 |
Secuencia |
One Letter Code: KYSPSNVKI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


